molecular formula C18H17N3O5S B11164317 Ethyl 2-[2-({2-[(1-benzofuran-2-ylcarbonyl)amino]acetyl}amino)-1,3-thiazol-4-yl]acetate

Ethyl 2-[2-({2-[(1-benzofuran-2-ylcarbonyl)amino]acetyl}amino)-1,3-thiazol-4-yl]acetate

Cat. No.: B11164317
M. Wt: 387.4 g/mol
InChI Key: LBFGMJLCDFWNNH-UHFFFAOYSA-N
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Description

Ethyl 2-[2-({2-[(1-benzofuran-2-ylcarbonyl)amino]acetyl}amino)-1,3-thiazol-4-yl]acetate is a complex organic compound that features a benzofuran moiety, a thiazole ring, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-({2-[(1-benzofuran-2-ylcarbonyl)amino]acetyl}amino)-1,3-thiazol-4-yl]acetate typically involves multiple steps, starting from readily available starting materials. One common route involves the acylation of 1-benzofuran-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminoacetylthiazole in the presence of a base such as triethylamine to form the amide linkage. Finally, the ethyl ester group is introduced via esterification with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-({2-[(1-benzofuran-2-ylcarbonyl)amino]acetyl}amino)-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2,3-dione.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The thiazole ring can undergo nucleophilic substitution reactions, particularly at the 4-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Benzofuran-2,3-dione derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Ethyl 2-[2-({2-[(1-benzofuran-2-ylcarbonyl)amino]acetyl}amino)-1,3-thiazol-4-yl]acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-[2-({2-[(1-benzofuran-2-ylcarbonyl)amino]acetyl}amino)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets. The benzofuran moiety can intercalate with DNA, disrupting its function, while the thiazole ring can bind to enzyme active sites, inhibiting their activity. These interactions can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Ethyl 2-[2-({2-[(1-benzofuran-2-ylcarbonyl)amino]acetyl}amino)-1,3-thiazol-4-yl]acetate can be compared with other compounds containing benzofuran or thiazole moieties:

Properties

Molecular Formula

C18H17N3O5S

Molecular Weight

387.4 g/mol

IUPAC Name

ethyl 2-[2-[[2-(1-benzofuran-2-carbonylamino)acetyl]amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C18H17N3O5S/c1-2-25-16(23)8-12-10-27-18(20-12)21-15(22)9-19-17(24)14-7-11-5-3-4-6-13(11)26-14/h3-7,10H,2,8-9H2,1H3,(H,19,24)(H,20,21,22)

InChI Key

LBFGMJLCDFWNNH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CNC(=O)C2=CC3=CC=CC=C3O2

Origin of Product

United States

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